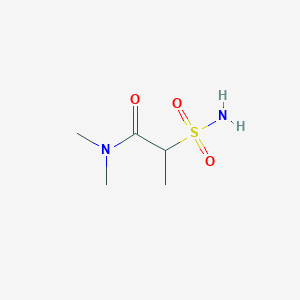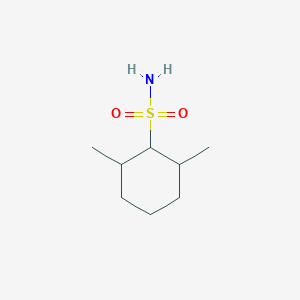
2,6-Dimethylcyclohexane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties. This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 6, and a sulfonamide group at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides involves the reaction between amines and sulfonyl chlorides in the presence of a base. For 2,6-Dimethylcyclohexane-1-sulfonamide, the reaction typically involves the nucleophilic attack of ammonia or primary amines on sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale sulfonylation reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
2,6-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its diuretic and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
作用机制
The mechanism of action of 2,6-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell metabolism and ultimately results in cell death .
相似化合物的比较
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
Uniqueness
2,6-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts distinct pharmacological properties compared to other dimethylcyclohexane derivatives .
属性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC 名称 |
2,6-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI 键 |
LXLZVAGHTAYWHE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1S(=O)(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


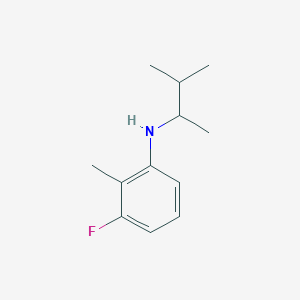
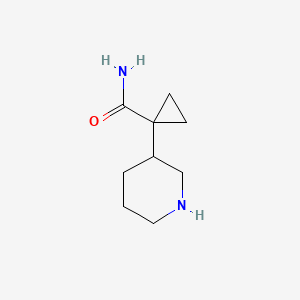
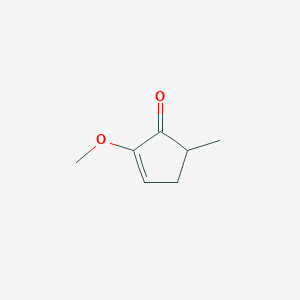
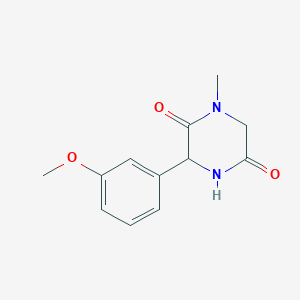
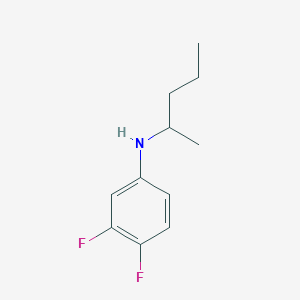


![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)

![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
